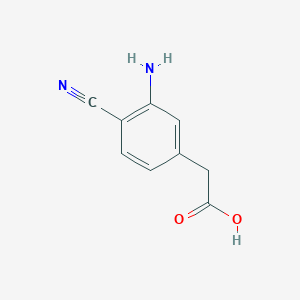
2-(3-Amino-4-cyanophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-4-cyanophenyl)acetic acid is an organic compound characterized by the presence of an amino group (-NH2) and a cyano group (-CN) on a benzene ring, which is further connected to an acetic acid moiety
Synthetic Routes and Reaction Conditions:
Benzene Derivative Synthesis: The compound can be synthesized starting from benzene derivatives through nitration, followed by reduction and subsequent functional group modifications.
Amination and Cyanation: Amination of the benzene ring can be achieved using ammonia or an amine source, followed by cyanation using reagents like cyanogen bromide or sodium cyanide.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often employed, where the compound is synthesized in large reactors under controlled conditions.
Continuous Flow Synthesis: Continuous flow synthesis can also be used for large-scale production, offering better control over reaction parameters and improved safety.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can involve the replacement of hydrogen atoms on the benzene ring with other functional groups using electrophilic or nucleophilic substitution methods.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and palladium catalyst.
Substitution: Electrophilic substitution with halogens or nitration agents, nucleophilic substitution with alkyl halides.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated benzene derivatives, nitrobenzene derivatives.
Aplicaciones Científicas De Investigación
2-(3-Amino-4-cyanophenyl)acetic acid has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(3-Amino-4-cyanophenyl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The amino and cyano groups can interact with enzymes and receptors, influencing biological processes.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
2-(3-Amino-4-cyanophenyl)acetic acid is unique due to its specific combination of functional groups. Similar compounds include:
2-(3-Amino-4-fluorophenyl)acetic acid: Similar structure but with a fluorine atom instead of a cyano group.
2-(3-Amino-4-methoxyphenyl)acetic acid: Similar structure but with a methoxy group instead of a cyano group.
Propiedades
IUPAC Name |
2-(3-amino-4-cyanophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-5-7-2-1-6(3-8(7)11)4-9(12)13/h1-3H,4,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBOJXPGLVDFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














